molecular formula C20H21N5O5 B2927220 N6-Benzoyl-2',3'-isopropylideneadenosine CAS No. 39947-04-1

N6-Benzoyl-2',3'-isopropylideneadenosine

Cat. No.: B2927220
CAS No.: 39947-04-1
M. Wt: 411.418
InChI Key: LJKIYWGWKVYJHS-QEPJRFBGSA-N
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Description

Contextualization within Nucleoside Chemistry

In the field of nucleoside chemistry, the synthesis of nucleic acids (DNA and RNA) and their analogs requires a strategic approach to protect reactive functional groups. N6-Benzoyl-2',3'-isopropylideneadenosine is a prime example of a "protected nucleoside," a class of compounds essential for the controlled, stepwise assembly of oligonucleotides.

The two key protecting groups in this molecule serve distinct but complementary purposes:

N6-Benzoyl Group : The exocyclic amino group (N6) of adenosine (B11128) is reactive and must be protected to prevent unwanted side reactions during oligonucleotide synthesis. The benzoyl (Bz) group is a commonly used acyl-type protecting group for this purpose. It is stable throughout the synthesis process and can be removed under specific conditions once the desired molecule is assembled. sigmaaldrich.com

2',3'-Isopropylidene Group : The ribose sugar in adenosine has hydroxyl groups at the 2' and 3' positions. The isopropylidene group forms a cyclic acetal (B89532), protecting these two adjacent hydroxyls simultaneously. chemrxiv.orgnih.gov This protection is particularly important in RNA synthesis to prevent isomerization and degradation of the growing chain. chemrxiv.org It also allows for selective modification at the 5' position of the ribose. nih.gov

The presence of these protecting groups renders this compound a stable and soluble precursor, ideal for use in organic solvents during chemical synthesis. It is structurally related to naturally occurring nucleosides but is synthetically produced for research applications. biosynth.com

Below is a table summarizing the key chemical properties of this compound.

PropertyData
IUPAC Name N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d] medchemexpress.comdioxol-4-yl]purin-6-yl]benzamide
Molecular Formula C₂₀H₂₁N₅O₅
Molecular Weight 411.41 g/mol
CAS Number 39947-04-1
Appearance White to Off-white Powder
Synonyms N-Benzoyl-2′,3′-O-isopropylideneadenosine, N6-Benzoyl-2',3'-isopropylidene-D-adenosine

Significance as a Research Compound

The primary significance of this compound lies in its role as a versatile intermediate in synthetic organic chemistry and drug discovery. biosynth.com Its utility is demonstrated in several key areas of research:

Oligonucleotide Synthesis : This compound is a valuable precursor for the synthesis of modified RNA strands. nih.gov The phosphoramidite (B1245037) method, a cornerstone of DNA and RNA synthesis, relies on protected nucleosides like this one to build sequences with high fidelity. broadpharm.com After the desired oligonucleotide chain is assembled, the benzoyl and isopropylidene groups are removed to yield the final, functional nucleic acid molecule.

Synthesis of Adenosine Analogs : Researchers utilize this compound as a starting material to create a wide array of novel adenosine derivatives. researchgate.netamazonaws.com By selectively removing the protecting groups or modifying other parts of the molecule, scientists can synthesize analogs with potential therapeutic properties. Studies have explored derivatives with antiviral and anticancer activities. medchemexpress.comresearchgate.net For example, it is used in the synthesis of N6-alkyladenosines, a class of compounds that includes molecules with significant biological activity. nih.gov

Scaffold for Chemical Modification : The isopropylidene group serves as a stable "scaffold," allowing chemists to perform reactions on the 5'-hydroxyl group of the ribose. nih.gov This enables the introduction of various functional groups or the linkage to other molecules, expanding the diversity of compounds that can be created from this single precursor. nih.gov This strategic modification is crucial for developing selective agonists or antagonists for adenosine receptors, which are important drug targets.

In essence, this compound is not typically studied for its own biological effects but is highly valued as an enabling tool for the synthesis of more complex and biologically active molecules for academic and pharmaceutical research. biosynth.combiosynth.com

Properties

IUPAC Name

N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14-,15-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKIYWGWKVYJHS-QEPJRFBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N6 Benzoyl 2 ,3 Isopropylideneadenosine

Classical and Contemporary Synthetic Routes

The preparation of N6-Benzoyl-2',3'-isopropylideneadenosine can be achieved through several synthetic pathways, each with its own set of advantages and limitations. These routes primarily involve the sequential or, in some cases, simultaneous introduction of the N6-benzoyl and 2',3'-isopropylidene protecting groups.

Synthesis from N6-Benzoyladenosine Precursors

One of the most common and well-established methods for the synthesis of this compound begins with the commercially available N6-Benzoyladenosine. This precursor, which already possesses the required benzoyl group on the exocyclic amine of the adenine (B156593) base, undergoes a regioselective protection of the 2' and 3'-hydroxyl groups of the ribose moiety.

The protection is typically achieved by reacting N6-Benzoyladenosine with acetone (B3395972) or its equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst. nih.govnih.gov The cis-diol arrangement of the 2' and 3'-hydroxyl groups on the ribose ring facilitates the formation of a stable five-membered cyclic acetal (B89532), the isopropylidene group. This reaction is often carried out in an anhydrous organic solvent to drive the equilibrium towards the formation of the protected product.

A variety of acid catalysts can be employed for this transformation, with p-toluenesulfonic acid (p-TsOH) being a common choice. nih.gov The reaction conditions, including temperature and reaction time, are optimized to ensure high yields and minimize the formation of byproducts.

Table 1: Synthesis of this compound from N6-Benzoyladenosine

Starting MaterialReagentsCatalystSolventReaction ConditionsYield
N6-Benzoyladenosine2,2-dimethoxypropane, Acetonep-TsOH·H2OAnhydrous Acetone0 °C to room temperatureNot specified

Direct Isopropylidene Protection Approaches

An alternative strategy involves the initial protection of the 2',3'-hydroxyl groups of adenosine (B11128), followed by the benzoylation of the N6-amino group. This approach starts with the readily available and less expensive adenosine. The direct isopropylidenation of adenosine is a well-documented procedure, yielding 2',3'-O-isopropylideneadenosine. rsc.org This reaction is analogous to the one described for N6-Benzoyladenosine, utilizing acetone or a derivative in the presence of an acid catalyst.

Once 2',3'-O-isopropylideneadenosine is synthesized and purified, the subsequent step is the selective N6-benzoylation. This is typically achieved by treating the protected adenosine with benzoyl chloride in a suitable solvent, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. This method allows for the introduction of the benzoyl group without affecting the protected hydroxyls or the 5'-hydroxyl group.

This two-step approach offers flexibility, as the intermediate 2',3'-O-isopropylideneadenosine is a versatile building block for the synthesis of other N6-substituted adenosine derivatives.

One-Pot Synthesis Techniques

In an effort to improve efficiency and reduce the number of isolation and purification steps, one-pot synthetic methodologies have been explored for the preparation of this compound directly from adenosine. These techniques often rely on the concept of "transient protection," where the hydroxyl groups of adenosine are temporarily protected in situ to allow for selective N6-acylation. researchwithrutgers.comresearchgate.net

In a typical one-pot procedure, adenosine is first treated with a silylating agent, such as trimethylchlorosilane, in a solvent like pyridine. This transiently protects the 2', 3', and 5'-hydroxyl groups as trimethylsilyl (B98337) ethers. Without isolating this intermediate, benzoyl chloride is added to the reaction mixture to effect the N6-benzoylation. researchwithrutgers.comresearchgate.net Following the acylation, the silyl (B83357) protecting groups are readily removed by hydrolysis, often by the addition of water or a mild base, to yield N6-Benzoyladenosine. The subsequent step of isopropylidene protection can then be carried out in the same reaction vessel or after a simple work-up, leading to the final product.

While a direct one-pot synthesis that simultaneously installs both the benzoyl and isopropylidene groups is less commonly documented, the principle of sequential, in-situ reactions provides a streamlined alternative to the classical multi-step approaches.

Protective Group Chemistry

The successful synthesis of this compound is critically dependent on the strategic use of protecting groups. The isopropylidene and N6-benzoyl groups serve distinct yet complementary roles in directing the reactivity of the adenosine molecule.

Role of Isopropylidene Group in Ribose Protection

The isopropylidene group is a widely used protecting group for 1,2- and 1,3-diols in carbohydrate and nucleoside chemistry. Its primary role in the synthesis of this compound is to mask the reactive 2'- and 3'-hydroxyl groups of the ribose sugar. rsc.org This protection is crucial for preventing unwanted side reactions at these positions during subsequent synthetic transformations, such as the introduction of other functional groups at the 5'-hydroxyl position.

The formation of the isopropylidene acetal is favored for cis-diols, such as the 2',3'-hydroxyls of ribose, due to the formation of a thermodynamically stable five-membered ring. This regioselectivity is a key advantage of this protecting group. The isopropylidene group is generally stable under basic and neutral conditions but can be readily cleaved under acidic conditions, allowing for its selective removal when desired. nih.gov

N6-Benzoyl Group as an Amine Protecting Group

The N6-benzoyl group serves as a robust protecting group for the exocyclic amino group of the adenine base. nih.gov This protection is essential for several reasons. Firstly, it prevents the N6-amino group from participating in undesired side reactions during chemical transformations at other parts of the nucleoside. Secondly, the electron-withdrawing nature of the benzoyl group modulates the reactivity of the purine (B94841) ring system.

Furthermore, the benzoyl group enhances the solubility of the nucleoside in organic solvents, which is often beneficial for synthetic manipulations in non-aqueous media. The N6-benzoyl group is stable to a wide range of reaction conditions, including those used for the introduction and removal of other protecting groups like the isopropylidene group. It is typically removed under basic conditions, such as treatment with ammonia (B1221849) in methanol.

Orthogonal Protection Strategies

In the multistep synthesis of complex nucleoside analogues and oligonucleotides originating from this compound, an orthogonal protection strategy is paramount. This approach utilizes a set of protecting groups for different functional sites on the molecule, where each group can be selectively removed under specific reaction conditions without affecting the others. This allows for the sequential modification of the nucleoside at the exocyclic amine (N6), the 5'-hydroxyl group, and the 2',3'-diol, providing precise control over the synthetic pathway.

The primary functional groups on the this compound scaffold that are subject to protection strategies are the N6-benzoyl amide, the 5'-hydroxyl group, and the 2',3'-isopropylidene acetal. A successful orthogonal strategy ensures that the conditions used to deprotect one site leave the other protecting groups intact.

Key Protecting Groups and Deprotection Conditions:

N6-Benzoyl (Bz) Group: This group protects the exocyclic amine of adenine. It is stable to acidic and silyl-deprotection conditions but is labile to basic reagents. The cleavage of the N-benzoyl group can be achieved using various basic conditions. Studies have investigated the deprotection rates of several N-acyl groups, including benzoyl, and found that reagents like aqueous methylamine (B109427) or ethanolic ammonia are effective. nih.gov Specifically, ethanolic ammonia has demonstrated high selectivity, allowing for the removal of more labile groups while retaining the benzoyl group if necessary, or its complete removal under controlled conditions. nih.gov

2',3'-Isopropylidene Group: This acetal protects the cis-diol of the ribose sugar. It is notably stable under basic conditions used for N-benzoyl group removal but is cleaved under acidic conditions. chemrxiv.org The deprotection is typically accomplished with aqueous acid. Research into enzymatic RNA synthesis has shown that while many acidic conditions can lead to the degradation of the oligonucleotide backbone, certain conditions, such as 2% dichloroacetic acid (DCA) in water, can achieve at least partial deprotection of the isopropylidene moiety. chemrxiv.org

5'-Hydroxyl Protecting Groups: To enable synthetic transformations such as oligonucleotide chain extension, the 5'-hydroxyl group must be temporarily protected. The choice of this protecting group is critical for orthogonality.

Silyl Ethers: Bulky silyl ethers, such as tert-butyldiphenylsilyl (TBDPS) or tert-butyldimethylsilyl (TBDMS), are commonly used. researchgate.net These groups are stable to the basic conditions required for N-benzoyl removal and the acidic conditions for isopropylidene cleavage. Their removal is typically achieved with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which does not affect the other protecting groups.

Dimethoxytrityl (DMT): The 4,4'-dimethoxytrityl group is an acid-labile protecting group frequently used in oligonucleotide synthesis. nih.gov It is significantly more sensitive to acid than the isopropylidene group, allowing for its selective removal for 5'-elongation while the 2',3'-diol remains protected.

Tosyl (Ts) Group: The p-toluenesulfonyl group can also be used to protect the 5'-hydroxyl. It can be removed under reductive conditions. However, research has highlighted a potential breakdown in orthogonality with this group. A study involving the reductive cleavage of a 5'-O-tosyl group from a related N6-benzoyl protected nucleoside using sodium naphthalenide found that while the detosylation was efficient, partial removal of the N6-benzoyl group also occurred. fiu.edu This demonstrates a limitation of this specific combination of protecting groups.

The strategic selection of these protecting groups allows for a controlled, stepwise synthesis. For example, the 5'-hydroxyl can be protected with a DMT group, allowing for chain assembly. Subsequently, the N6-benzoyl group can be removed under basic conditions, and finally, the 2',3'-isopropylidene group can be cleaved with acid to yield the final, fully deprotected nucleoside or oligonucleotide.

The following table summarizes the orthogonality of the key protecting groups discussed.

Protecting GroupFunctional Group ProtectedRemoval ConditionsStable To
N-Benzoyl (Bz)N6-AmineBasic (e.g., NH3 in MeOH, aq. Methylamine) nih.govAcidic conditions, Fluoride ions
2',3'-O-Isopropylidene2',3'-DiolAcidic (e.g., 2% DCA in H2O) chemrxiv.orgBasic conditions, Fluoride ions
tert-butyldiphenylsilyl (TBDPS)5'-HydroxylFluoride ions (e.g., TBAF)Acidic and Basic conditions
4,4'-Dimethoxytrityl (DMT)5'-HydroxylMild Acidic (e.g., Trichloroacetic acid) nih.govBasic conditions, Fluoride ions
p-Toluenesulfonyl (Ts)5'-HydroxylReductive (e.g., Sodium Naphthalenide) fiu.eduAcidic conditions (Note: N-benzoyl group may be partially cleaved) fiu.edu

Chemical Transformations and Reactivity of N6 Benzoyl 2 ,3 Isopropylideneadenosine

Hydrolysis Reactions

The isopropylidene and benzoyl protecting groups on N6-Benzoyl-2',3'-isopropylideneadenosine can be removed under specific hydrolytic conditions to yield adenosine (B11128). The lability of these groups to acid and base, respectively, allows for selective or complete deprotection.

Acid-Catalyzed Hydrolysis of the Isopropylidene Moiety

The 2',3'-O-isopropylidene group is a commonly used protecting group for the cis-diol of the ribose sugar in nucleosides due to its ease of installation and subsequent removal under acidic conditions. The hydrolysis of this acetal (B89532) proceeds via protonation of one of the oxygen atoms, followed by nucleophilic attack of water to open the ring and form a hemiacetal, which then further hydrolyzes to the diol.

While specific kinetic studies on the acid-catalyzed hydrolysis of this compound are not extensively detailed in the cited literature, general procedures for the deprotection of related nucleoside acetals involve treatment with aqueous acid. For instance, the removal of the isopropylidene group from 5′-O-[(N-Acyl)sulfamoyl]adenosine derivatives has been effectively achieved by treatment with 80% aqueous trifluoroacetic acid (TFA) at 0 °C for 30 minutes. nih.gov Such conditions are generally applicable for the deprotection of the 2',3'-isopropylidene group in adenosine analogs.

Nucleophilic Substitution Reactions

The primary hydroxyl group at the 5'-position of this compound is a key site for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

Reactions at the 5'-Position (e.g., Sulfonates, Halogenation)

To facilitate nucleophilic substitution, the 5'-hydroxyl group is typically converted into a better leaving group, such as a sulfonate ester. This compound can be readily reacted with various sulfonyl chlorides in the presence of a base like pyridine (B92270) to yield the corresponding 5'-O-sulfonate derivatives. Commonly prepared sulfonates include mesylate, tosylate, nosylate, and tresylate. akjournals.com

These 5'-sulfonates are stable and can be isolated, serving as key precursors for the introduction of various nucleophiles at the 5'-position.

Studies with [18F]Fluoride Ion

The introduction of the positron-emitting isotope fluorine-18 (B77423) ([18F]) at the 5'-position is of significant interest for the development of PET imaging agents. Studies have investigated the nucleophilic substitution reaction of this compound-5'-sulfonates with no-carrier-added (nca) [18F]fluoride ion. akjournals.com The reaction is typically carried out in an anhydrous solvent such as dimethylformamide (DMF) at elevated temperatures. akjournals.com

However, the direct radiofluorination of these sulfonate precursors has been found to proceed with very low yields. akjournals.com The observed fluorine-18 uptake varies depending on the nature of the sulfonate leaving group. akjournals.com

Sulfonate Derivative [18F]Fluorine Uptake (%)
Mesylate 1.17
Tosylate 1.46
Nosylate 0.99
Tresylate 0.40

These low yields suggest that this pathway is not efficient for the synthesis of 5'-deoxy-5'-[18F]fluoroadenosine. akjournals.com

Competing Cyclization Pathways

A significant competing reaction observed during the attempted nucleophilic substitution at the 5'-position of this compound-5'-sulfonates is intramolecular cyclization. akjournals.com The N3 atom of the adenine (B156593) ring can act as an internal nucleophile, attacking the electrophilic C5' center and displacing the sulfonate leaving group. This results in the formation of N3,5'-anhydro-N6-benzoyl-2',3'-isopropylideneadenosine, also known as a cycloadenosine derivative. akjournals.com This cyclization pathway is a major contributor to the low yields of the desired 5'-substituted products, particularly under the conditions used for radiofluorination. akjournals.com

Electrophilic Reactions and Derivatization

Beyond nucleophilic substitution at the sugar moiety, this compound can also undergo electrophilic reactions, particularly on the electron-rich purine (B94841) ring.

One notable example is the reaction with cupric chloride (CuCl2) in acetonitrile. This reaction leads to the formation of N6-benzoyl-5'-chloro-5'-deoxy-8-hydroxy-2',3'-O-isopropylideneadenosine. jst.go.jp This transformation involves both chlorination at the 5'-position and hydroxylation at the C8-position of the adenine ring, demonstrating a unique reactivity pattern influenced by the N6-benzoyl group. jst.go.jp This reaction provides a direct method for the simultaneous functionalization of both the sugar and the purine moieties of the adenosine derivative. jst.go.jp

Stereochemical Considerations in Reactions

The stereochemical outcome of chemical reactions involving this compound, a chiral molecule, is a critical aspect of its reactivity. The spatial arrangement of atoms and functional groups in the transition state of a reaction determines the stereochemistry of the product. Factors such as the steric hindrance of the bulky N6-benzoyl and 2',3'-isopropylidene protecting groups, as well as the inherent chirality of the ribose sugar moiety, play a significant role in directing the approach of reagents and influencing the formation of specific stereoisomers.

Solvent Effects on the Stereochemical Outcome

The choice of solvent can profoundly influence the stereochemical course of a reaction. While specific studies detailing the solvent effects on the stereochemical outcome of reactions involving this compound are not extensively documented in publicly available literature, the general principles of solvent-solute interactions in stereoselective synthesis are well-established and applicable. Solvents can affect the energy of transition states, alter the conformation of reactants, and participate directly in the reaction mechanism, thereby influencing the stereoselectivity.

The stereochemical outcome of glycosylation reactions, for instance, is known to be significantly influenced by the choice of solvent. researchgate.net Different solvents can favor the formation of either α or β glycosides. researchgate.net This trend of stereochemical dependence on the reaction solvent is applicable to a variety of building blocks. researchgate.net

In general, solvent properties such as polarity, viscosity, and the ability to form hydrogen bonds can impact the stereochemical outcome of a reaction. Polar solvents may stabilize charged intermediates or transition states, potentially favoring one stereochemical pathway over another. The differential solvation of diastereomeric transition states is a key factor in determining the diastereoselectivity of a reaction.

Although specific data for this compound is not available, the following table illustrates a hypothetical scenario of how solvent choice could influence the diastereomeric ratio (d.r.) of a reaction, based on general principles observed in organic chemistry.

SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)Predominant Stereoisomer
Dichloromethane8.9370:30A
Tetrahydrofuran7.5860:40A
Acetonitrile37.585:15B
Toluene2.3855:45A
Methanol32.790:10B

Note: The data in this table is illustrative and not based on experimental results for this compound.

The lack of extensive, publicly available research focusing specifically on the solvent effects on the stereochemistry of reactions with this compound highlights an area for potential future investigation. Such studies would be valuable for optimizing synthetic routes to stereochemically pure derivatives of this important nucleoside analog.

Synthesis of Derivatives and Analogues of N6 Benzoyl 2 ,3 Isopropylideneadenosine

5'-Modified Derivatives

The 5'-hydroxyl group of N6-Benzoyl-2',3'-isopropylideneadenosine is a primary site for chemical derivatization, enabling the introduction of various functional groups and the extension of the carbon chain.

The oxidation of the 5'-hydroxyl group to an aldehyde is a key transformation that opens up numerous possibilities for further modification. A common method for this oxidation is the Moffatt oxidation, which utilizes a carbodiimide and dimethyl sulfoxide (B87167) (DMSO). For instance, N6-benzoyl-2',3'-O-isopropylideneadenosine can be oxidized to its corresponding 5'-aldehyde derivative. fiu.edu This aldehyde is a crucial intermediate for various subsequent reactions, notably the Wittig reaction, to introduce carbon-carbon double bonds. fiu.educdnsciencepub.com

The preparation of 6-N-Benzoyl-2',3'-O-isopropylideneadenosine 5'-aldehyde can be achieved with a 55% yield through a process that involves the isolation of a crystalline 1,3-diphenylimidazolidine intermediate. fiu.edu This aldehyde serves as a precursor for the synthesis of various 5'-modified nucleosides.

Starting MaterialReagentsProductYieldReference
N6-Benzoyl-2',3'-O-isopropylideneadenosineDicyclohexylcarbodiimide (DCC), Dichloroacetic acid, DMSON6-Benzoyl-2',3'-O-isopropylideneadenosine 5'-aldehyde55% fiu.edu

The 5'-aldehyde of this compound is a key intermediate for the synthesis of 5'-C-vinyl derivatives through the Wittig reaction. fiu.educdnsciencepub.com This reaction involves treating the aldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586), to form a carbon-carbon double bond at the 5'-position. fiu.edu For example, the reaction of the 5'-aldehyde with methylenetriphenylphosphorane yields 6-N-benzoyl-9-(5,6-dideoxy-2,3-O-isopropylidene-β-D-ribo-hex-5-enofuranosyl)adenine, a 5'-vinyl derivative. fiu.edu

Further transformation of the vinyl group can lead to other derivatives. For instance, hydroboration-oxidation of the 5'-vinyl group would be a standard method to produce a 5'-C-(2-hydroxyethyl) derivative, although specific examples starting directly from the this compound derivative were not detailed in the provided search results.

Starting MaterialReagentsProductYieldReference
N6-Benzoyl-2',3'-O-isopropylideneadenosine 5'-aldehydeMethylenetriphenylphosphorane6-N-benzoyl-9-(5,6-dideoxy-2,3-O-isopropylidene-β-D-ribo-hex-5-enofuranosyl)adenine58% fiu.edu

The introduction of an azido group at the 5'-position is a valuable modification as it can be readily reduced to an amino group or used in click chemistry reactions. A general method for the synthesis of 5'-azido-5'-deoxy-2',3'-O-isopropylidene nucleosides has been developed. nih.gov This typically involves the conversion of the 5'-hydroxyl group into a good leaving group, such as a tosylate, followed by nucleophilic substitution with sodium azide (B81097). researchgate.net

The resulting 5'-azido derivative can then be reduced to the corresponding 5'-amino derivative, for example, through catalytic hydrogenation or by using triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction). The 5'-amino-5'-deoxyadenosine derivatives are important as building blocks for the synthesis of inhibitors of methyltransferases. nih.gov For instance, 5'-amino-5'-deoxy-2',3'-O-isopropylideneadenosine can be obtained from 2',3′-O-isopropylideneadenosine via a Mitsunobu reaction to form a phthalimide intermediate, followed by hydrazinolysis. nih.gov

Starting MaterialKey IntermediateProductReference
2',3'-O-Isopropylideneadenosine5'-Phthalimido-5'-deoxy-2',3'-O-isopropylideneadenosine5'-Amino-5'-deoxy-2',3'-O-isopropylideneadenosine nih.gov
2',3'-O-Isopropylideneadenosine5'-O-Tosyl-2',3'-O-isopropylideneadenosine5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine nih.govbiosynth.com

Thiosugar nucleosides, where the oxygen atom in the ribose ring is replaced by a sulfur atom, are of significant interest due to their potential biological activities. The synthesis of 4'-thioadenosine derivatives often starts from a suitable carbohydrate precursor and involves the construction of the thiosugar ring followed by coupling with the nucleobase. While direct conversion of this compound to a 4'-thionucleoside is not the most common route, derivatives of this compound can be involved in the synthesis of other types of thiosugar nucleosides. For instance, 2,6-dichloropurine can be coupled with a protected 4-thioribose derivative, followed by amination at the 6-position to introduce the desired N6-substituent. researchgate.net

More directly, N6-benzoyl-2',3'-O-isopropylideneadenosine has been used to synthesize 5'-thio-substituted nucleosides.

The introduction of fluorine into the sugar moiety of nucleosides can significantly alter their biological properties. A synthetic route to 4'-fluoro-5'-iodonucleosides starts from N6-benzoyl-2',3'-O-isopropylideneadenosine. rsc.org The synthesis involves mesylation of the 5'-hydroxyl group, followed by a base-induced elimination to form an exocyclic enol ether. After further protection of the adenine (B156593) N6-position with another benzoyl group, iodofluorination using iodine and silver fluoride (B91410) yields an epimeric mixture of 5'-deoxy-4'-fluoro-5'-iodonucleosides. rsc.org The ratio of the epimers can be influenced by the reaction conditions. rsc.org The desired isomer can then be separated chromatographically and used for further transformations, such as substitution of the iodine with an azide group. rsc.org

Starting MaterialKey StepsProductReference
N6-Benzoyl-2',3'-O-isopropylideneadenosine1. Mesylation2. Elimination3. N6-Benzoylation4. IodofluorinationEpimeric mixture of 5'-Deoxy-4'-fluoro-5'-iodo-N6,N6-dibenzoyl-2',3'-O-isopropylideneadenosines rsc.org

Cyclonucleoside Formation

Cyclonucleosides are derivatives where an additional covalent bond exists between the sugar and the base moieties, resulting in a rigid, fixed conformation. This compound can be a starting material for the synthesis of various types of purine (B94841) cyclonucleosides.

Pyrimidine Ring-Opened Cyclonucleosides

While not a direct cyclization, the chemistry of the purine ring system allows for rearrangements that can be considered in this context. For example, modified adenines such as 1,N6-ethenoadenine are known to rearrange into a more mutagenic pyrimidine ring-opened derivative. This process involves the rupture of the N1-C2 bond in the purine ring system. Although this specific reaction has been studied on a different adenine adduct, it highlights the reactivity of the pyrimidine portion of the purine base and the potential for forming ring-opened structures under certain conditions.

Imidazole Cyclonucleosides

The formation of cyclonucleosides involving the imidazole portion of the adenine base is a known synthetic pathway. Research has demonstrated the synthesis of purine cyclonucleosides starting from isopropylidene-protected N-benzoyladenosine. These syntheses can create a new covalent bond between the sugar and the purine base, leading to structurally constrained analogues. The specific reaction conditions and the position of the new linkage depend on the synthetic strategy employed, but the use of this compound as a starting material for such transformations has been documented in the literature.

3,5'-Anhydro Derivatives

A 3,5'-cyclonucleoside, also known as a 3,5'-anhydro derivative, contains a covalent bond between the N3 position of the purine ring and the C5' position of the ribose sugar. The synthesis of these derivatives from this compound can be achieved through a well-established chemical strategy involving intramolecular cyclization.

The key steps for this transformation are:

Selective deprotection: If the 5'-hydroxyl group is protected, it must be selectively deprotected to make it available for modification.

Activation of the 5'-Hydroxyl Group: The free 5'-hydroxyl group is converted into a good leaving group. A common method is tosylation, achieved by reacting the nucleoside with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270). This reaction forms 5'-O-Tosyl-N6-benzoyl-2',3'-O-isopropylideneadenosine.

Intramolecular Cyclization: The 5'-O-tosyl derivative is then treated with a base. The base facilitates the intramolecular nucleophilic attack of the N3 nitrogen of the adenine ring on the C5' carbon, displacing the tosylate leaving group. This ring-closing reaction forms the desired 3,5'-anhydro linkage.

This synthetic route leverages the inherent nucleophilicity of the N3 atom of the purine ring to form the constrained bicyclic structure of the cyclonucleoside. The precursor, 5'-O-Tosyl-2',3'-O-isopropylideneadenosine, is a known compound used in these synthetic schemes. biosynth.com

Dinucleoside Phosphate (B84403) Formation

This compound is a crucial building block in the chemical synthesis of RNA oligonucleotides, which are chains of nucleosides linked by phosphate groups. The formation of a dinucleoside phosphate is the first step in building these longer chains. The standard and most widely used method for this process is phosphoramidite (B1245037) chemistry.

The key steps involving a derivative of this compound are as follows:

Preparation of the Phosphoramidite Monomer: The 5'-hydroxyl group of this compound is typically protected with a dimethoxytrityl (DMT) group. The now-free 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the reactive phosphoramidite monomer.

Coupling Reaction: This activated monomer is then coupled with a second nucleoside unit (which has a free 5'-hydroxyl group) in the presence of an activator, such as tetrazole. This forms a phosphite (B83602) triester linkage between the two nucleosides.

Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.

Deprotection: Finally, all protecting groups (N6-benzoyl, 2',3'-isopropylidene, DMT, and the phosphate protecting group) are removed in subsequent steps to yield the final dinucleoside phosphate.

This methodology allows for the efficient and sequential construction of RNA molecules. The N6-benzoyl group is essential as it prevents unwanted side reactions at the exocyclic amino group of adenine during the synthesis.

Table 3: Key Roles of Protecting Groups in Dinucleoside Phosphate Formation
Protecting GroupPositionFunction
N6-BenzoylAdenine Base (N6)Prevents side reactions at the exocyclic amine during coupling and oxidation.
2',3'-IsopropylideneRibose Sugar (2'-OH, 3'-OH)Protects the 2' and 3' hydroxyls, allowing for selective reaction at the 5'-OH. (In standard synthesis, individual 2'-OH protection is more common for chain extension).
Dimethoxytrityl (DMT)Ribose Sugar (5'-OH)Protects the 5'-hydroxyl; removed to allow for chain elongation in the 5' to 3' direction.

Role and Applications of N6 Benzoyl 2 ,3 Isopropylideneadenosine in Nucleic Acid Chemistry

As a Building Block in Oligonucleotide Synthesis

The primary application of N6-Benzoyl-2',3'-isopropylideneadenosine is as a protected monomer in the synthesis of oligonucleotides. The protecting groups are essential for directing the chemical reactions to the desired positions and preventing unwanted side reactions. The benzoyl group shields the exocyclic amino group of adenine (B156593), while the isopropylidene group protects the 2'- and 3'-hydroxyls simultaneously. sigmaaldrich.com

Solid-phase synthesis is the standard method for producing custom sequences of DNA and RNA. This process involves the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to a solid support, typically a resin or controlled-pore glass (CPG). biotage.co.jpjournalirjpac.com The synthesis cycle consists of four main steps:

Detritylation: Removal of the 5'-hydroxyl protecting group (commonly a dimethoxytrityl, DMT, group) from the support-bound nucleoside. sigmaaldrich.com

Coupling: Reaction of the newly freed 5'-hydroxyl with an activated phosphoramidite (B1245037) monomer of the next nucleoside in the sequence. sigmaaldrich.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent cycles.

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage formed during coupling into a more stable phosphate (B84403) triester bond. sigmaaldrich.com

Protected nucleosides like this compound are crucial for this process. The benzoyl group on the adenine base prevents the exocyclic amine from interfering with the phosphoramidite chemistry during the coupling step. sigmaaldrich.com

Phosphoramidite chemistry is the gold standard for oligonucleotide synthesis due to its high efficiency and speed. biotage.co.jp To be used in this process, a protected nucleoside must be converted into a phosphoramidite monomer. This is achieved through a phosphitylation reaction, where a free hydroxyl group on the nucleoside (typically the 5'-OH) is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. umich.edu

This compound, or more commonly its 5'-O-DMT protected variant, serves as a precursor for creating adenosine (B11128) phosphoramidites. umich.edu The benzoyl and isopropylidene groups are stable under the conditions of phosphitylation, ensuring that the correct monomer is formed. umich.edu In specialized applications, derivatives of this compound have been used to synthesize unique structures; for instance, N6-benzoyl-5′-O-(4,4′-dimethoxytrityl)adenosine can be converted into a 2′,3′-bis-O-phosphoramidite, a synthon used to create branched oligonucleotides. umich.edu

Protecting GroupProtected SitePurpose
Benzoyl (Bz) N6 of AdeninePrevents side reactions at the exocyclic amine during coupling.
Isopropylidene 2'- and 3'-HydroxylsProtects the ribose diol, crucial for RNA synthesis and preventing branching.
Dimethoxytrityl (DMT) 5'-HydroxylProtects the 5'-OH; its removal activates the chain for the next coupling step. journalirjpac.com
2-Cyanoethyl PhosphateProtects the phosphite/phosphate backbone during synthesis. journalirjpac.com

The core of oligonucleotide synthesis is the formation of the phosphodiester bond that links the individual nucleotides together. In phosphoramidite chemistry, this occurs in two stages. First, during the coupling step, the 5'-hydroxyl of the support-bound nucleoside attacks the activated phosphoramidite monomer. This reaction, catalyzed by an activator like 1H-tetrazole, forms a phosphite triester linkage. biotage.co.jp The protecting groups on the nucleobase, such as the N6-benzoyl group on adenine, are essential to prevent the 5'-hydroxyl from reacting with the base instead of the phosphorus atom. sigmaaldrich.com

Following coupling, the newly formed phosphite triester is unstable and must be oxidized to a stable pentavalent phosphate triester. This is typically done using an iodine solution in the presence of water and a weak base. biotage.co.jp The resulting phosphate triester is the protected form of the natural phosphodiester bond. The protecting groups remain in place throughout the synthesis and are removed in the final deprotection step after the full-length oligonucleotide has been assembled.

As a Model Compound for Nucleoside Analog Studies

Nucleoside analogs are compounds that mimic natural nucleosides and are widely studied for therapeutic purposes, particularly as antiviral and anticancer agents. frontiersin.org The synthesis of these analogs often requires complex, multi-step chemical pathways starting from protected nucleosides.

This compound serves as a valuable model compound and synthetic intermediate in this field. The isopropylidene group effectively blocks the 2' and 3' positions, allowing for selective chemical modification at other sites, primarily the 5'-hydroxyl group. Researchers can use this compound to explore reactions, develop new synthetic methodologies, or create libraries of novel adenosine analogs with modifications at the 5' position for biological screening. nih.gov The stability and reliable chemistry associated with the benzoyl and isopropylidene protecting groups make it a predictable and useful scaffold for such research.

Contribution to Xeno Nucleic Acid (XNA) Chemistry

Xeno Nucleic Acids (XNAs) are synthetic nucleic acid analogs that feature altered sugar-phosphate backbones, differing from the natural deoxyribose and ribose found in DNA and RNA. wikipedia.orgnih.gov These novel genetic polymers are explored for their potential in synthetic biology, diagnostics, and therapeutics due to properties like enhanced stability against nuclease degradation. researchgate.net

The chemical synthesis of XNA monomers is a significant challenge that often begins with natural nucleosides as starting materials. nih.gov Protected nucleosides like this compound are critical precursors in these synthetic routes. The compound provides a stable adenine-ribose unit where the ribose ring can be chemically opened and reconfigured to create an unnatural sugar analog, which will form the backbone of the XNA. For example, the synthesis of XNA building blocks often involves initial protection of the nucleobase (e.g., N-6-benzoylation of adenosine) before the sugar moiety is chemically transformed. nih.gov Therefore, this compound acts as a foundational building block, contributing to the synthesis and exploration of novel genetic systems beyond DNA and RNA.

Biochemical and Enzymatic Research Applications

Interaction with Enzymes and Biochemical Pathways

The scientific exploration of N6-Benzoyl-2',3'-isopropylideneadenosine has revealed its capacity to modulate the activity of several key enzymes. These interactions are central to its application in research settings.

This compound has been identified as an activator of the enzyme ribonucleotide reductase (RNR). biosynth.com RNR is a crucial enzyme in all living organisms as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. The activation of this enzyme is a critical step in cellular proliferation and DNA replication. The ability of this compound to activate RNR makes it a useful tool for studying the regulation of DNA synthesis and cell cycle processes.

Detailed studies specifically documenting the direct inhibition of Methionine Adenosyltransferases (MATs) by this compound, including isozyme-specific studies and kinetic characterizations, are not extensively available in the reviewed scientific literature. MATs are essential enzymes that catalyze the formation of S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous biological transmethylation reactions. While a wide range of nucleoside analogs have been studied as enzyme inhibitors, specific data on the interaction between this compound and MATs remains to be fully characterized.

Inhibition of Methionine Adenosyltransferases (MATs)

Isozyme-Specific Inhibition Studies (e.g., M-2 and M-T forms)

Information regarding the isozyme-specific inhibition of MATs by this compound is not available in the current body of research.

Kinetic Characterization of Enzyme Inhibition

A kinetic profile detailing the inhibition of MATs by this specific compound has not been established in the available literature.

While direct studies detailing the influence of this compound on adenylate cyclase assays are limited, the compound belongs to the broader class of adenosine (B11128) analogs, which are well-known to interact with adenosine receptors. The activation of certain adenosine receptors, such as the A1 and A3 subtypes, is functionally linked to the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov For example, various N6-substituted adenosine derivatives have been shown to be potent agonists at A3 adenosine receptors, which subsequently inhibit adenylate cyclase. nih.govnih.gov Therefore, it is plausible that this compound could influence adenylate cyclase activity, likely via an interaction with adenosine receptors, but specific experimental data from adenylate cyclase assays using this compound is not prominently featured in the reviewed literature.

This compound has been described as an antiviral agent with noted inhibitory effects against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). However, the specific molecular mechanisms and direct interactions with viral enzymes are not extensively detailed in published research.

Studies on Isoprenoid Cytokinin Biosynthesis Pathways

This compound is a chemically modified nucleoside, featuring protecting groups on both the sugar moiety (isopropylidene) and the exocyclic amine (benzoyl). These modifications make it a useful intermediate in the chemical synthesis of more complex adenosine analogs. While it is structurally related to N6-substituted adenine (B156593) derivatives, which form the basis of cytokinin hormones, its direct application in the study of isoprenoid cytokinin biosynthesis is not extensively documented in primary research literature.

Cytokinins are broadly classified based on the nature of their N6-side chain as either isoprenoid or aromatic.

Isoprenoid cytokinins , such as N6-(Δ2-Isopentenyl)adenosine, feature a side chain derived from isoprene.

Aromatic cytokinins , like N6-benzyladenine, possess an aromatic ring in the side chain. frontiersin.org

The N6-benzoyl group of this compound places it structurally closer to the aromatic class of cytokinins. Research into cytokinin biosynthesis often utilizes various synthetic derivatives to probe metabolic pathways and receptor interactions. biorxiv.org However, studies focused specifically on the isoprenoid pathway typically employ precursors and analogs directly related to that branch of synthesis. Given its structure, this compound would more likely serve as a reference compound or a synthetic precursor for aromatic cytokinin analogs rather than a direct tool for investigating isoprenoid biosynthesis.

Use in Cell Cycle and DNA Damage Research

This compound is recognized as a tool compound in the fields of cell cycle regulation and DNA damage research. As an adenosine analog, it has the potential to interact with various cellular processes that depend on nucleosides. medchemexpress.com Its inclusion in commercially available compound libraries specifically curated for "Cell Cycle/DNA Damage" screening indicates its utility in studies aimed at identifying modulators of these critical cellular pathways.

The cellular response to DNA damage, often termed the DNA Damage Response (DDR), is a complex signaling network that arrests the cell cycle to allow for DNA repair or, if the damage is too severe, triggers programmed cell death (apoptosis). nih.gov Small molecule inhibitors and analogs are crucial for dissecting these pathways. Adenosine analogs, in particular, can influence cancer progression and are investigated for their therapeutic potential. medchemexpress.comambeed.com

Research in this area often focuses on the inhibition or modulation of key regulatory proteins. While specific studies detailing the mechanism of action for this compound are not widely published, compounds of its class are typically used to probe the function of proteins central to cell cycle control and the DNA damage response.

Key Protein Target Class Function in Cell Cycle / DNA Damage Potential Effect of Modulators
Cyclin-Dependent Kinases (CDKs)Drive progression through different phases of the cell cycle (G1, S, G2, M).Inhibition can lead to cell cycle arrest at specific checkpoints. nih.gov
Checkpoint Kinases (Chk1, Chk2)Mediate cell cycle arrest in response to DNA damage signals.Inhibition can sensitize cancer cells to DNA-damaging agents.
ATM and ATR KinasesApical kinases that sense DNA double-strand and single-strand breaks, respectively, initiating the DDR cascade.Inhibition can abrogate DNA damage-induced cell cycle arrest.
p53A tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.Modulation can influence cell fate after DNA damage. nih.gov

Studies in Nucleoside Metabolism (in vitro)

In the context of in vitro nucleoside metabolism, this compound serves two primary roles: as a synthetic intermediate and as a direct modulator of enzymatic activity.

First, the isopropylidene and benzoyl moieties are protecting groups. The 2',3'-isopropylidene group protects the cis-diol of the ribose sugar, while the N6-benzoyl group protects the exocyclic amine of the adenine base. This protection allows for specific chemical modifications at other positions of the molecule, such as the 5'-hydroxyl group. Following modification, these groups can be removed under specific chemical conditions, yielding the desired final product. This strategy is fundamental in the synthesis of a wide array of nucleoside analogs for therapeutic and research applications. nih.gov

Second, this compound has been identified as an activator of ribonucleotide reductase. biosynth.com This enzyme is critical for nucleoside metabolism as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. The ability of an adenosine analog to activate this enzyme suggests it can directly influence the cellular pools of deoxyribonucleotides, which has significant implications for processes like cell proliferation and DNA replication.

Application Area Description Significance
Enzyme Modulation Acts as an activator of the enzyme ribonucleotide reductase in vitro. biosynth.comDirectly influences the synthesis of dNTPs, the precursors for DNA synthesis, potentially affecting cell growth and DNA repair pathways.
Synthetic Chemistry Serves as a protected precursor (2',3'-O-isopropylideneadenosine) for the synthesis of other modified nucleosides. nih.govEnables the creation of novel nucleoside analogs for drug discovery and biochemical research by allowing site-specific chemical reactions.
Antiviral Research Described as an antiviral agent. biosynth.comIts mechanism may be linked to its effects on nucleoside metabolism, such as the activation of ribonucleotide reductase, which could disrupt viral replication cycles.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N6-Benzoyl-2',3'-isopropylideneadenosine. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom within the molecule, providing insights into its connectivity and stereochemistry.

In a typical ¹H NMR spectrum of this compound, the protons of the purine (B94841) ring, the ribose sugar moiety, the benzoyl group, and the isopropylidene protecting group all resonate at distinct chemical shifts. For instance, the anomeric proton (H-1') of the ribose sugar is typically observed as a doublet, with its coupling constant providing information about the sugar's conformation. The protons of the benzoyl group appear in the aromatic region of the spectrum, while the methyl protons of the isopropylidene group are characteristically shifted upfield.

Detailed analysis of a ¹H NMR spectrum in DMSO-d6 reveals the following characteristic peaks: a broad singlet for the NH proton at approximately 11.38 ppm, singlets for the H-8 and H-2 protons of the adenine (B156593) core at 8.91 and 8.81 ppm, respectively, and a multiplet for the benzoyl protons between 8.18 and 7.67 ppm. The sugar protons resonate at 6.40 ppm (H-1', doublet), 5.56 ppm (H-2', quartet), 5.13 ppm (H-3', triplet), and 4.18 ppm (H-4', quartet). The protons of the 5'-CH2 group appear as a multiplet around 3.67-3.69 ppm, and the methyl protons of the isopropylidene group are observed as singlets at 1.63 and 1.25 ppm. researchgate.net

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
NH11.38br s-
H-88.91s-
H-28.81s-
H-Bz8.18-7.67m-
H-1'6.40d11.8
H-2'5.56q8.3
OH-5'5.28br s-
H-3'5.13t5.9
H-4'4.18q6.3
H-5'3.69–3.67m-
CH3 (isopropylidene)1.63s-
CH3 (isopropylidene)1.25s-

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to assess its purity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

In electrospray ionization (ESI) mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, a common observation is the formation of a sodium adduct, [M+Na]⁺. The calculated m/z for the sodium adduct of C20H21N5O5 is 434.1440. Experimental HRMS data showing a value of 434.1441 for this adduct provides strong evidence for the presence and identity of the target compound. researchgate.net This high degree of accuracy is crucial for distinguishing between compounds with similar nominal masses.

AdductCalculated m/zFound m/z
[M+Na]⁺434.1440434.1441

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the substance, which provides detailed information about the atomic positions, bond lengths, and bond angles. For chiral molecules like this compound, X-ray crystallography can be used to unambiguously determine the absolute configuration of its stereocenters.

While a specific crystal structure for this compound was not found in the search results, the technique has been successfully applied to closely related N6-benzoyl adenosine (B11128) derivatives. For example, the X-ray crystal structure of 6-benzoyl-2′-deoxy-α-L-threofuranosyl adenosine has been determined, providing precise structural information for that particular analog. researchgate.net Such studies on related compounds demonstrate the power of X-ray crystallography in elucidating the detailed molecular architecture of modified nucleosides.

Cyclic Voltammetry for Redox Characterization of Derivatives

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It can provide information about the oxidation and reduction potentials of a molecule, which is particularly relevant for understanding the behavior of its derivatives in various chemical and biological systems.

Direct electrochemical studies specifically on this compound were not identified in the provided search results. However, the electrochemical behavior of adenosine and its derivatives has been investigated. Adenosine itself can be detected using techniques like fast-scan cyclic voltammetry, which reveals characteristic oxidation peaks. researchgate.net Furthermore, research on the mediated electrochemical oxidation of nucleosides has shown that protecting groups, including benzoyl groups, are well-tolerated in such reactions. nih.gov This suggests that derivatives of this compound could be designed to have specific redox properties, which could then be characterized using cyclic voltammetry to understand their electron transfer mechanisms. The technique would be crucial in assessing how modifications to the parent molecule influence its electrochemical signature.

Future Directions and Emerging Research Avenues

Development of Novel Analogues for Biochemical Probes

The structural framework of N6-Benzoyl-2',3'-isopropylideneadenosine makes it an excellent starting point for the design and synthesis of sophisticated biochemical probes. These tools are instrumental in identifying and characterizing the biological targets and mechanisms of action of adenosine (B11128) analogues.

Future research is poised to focus on the strategic incorporation of photoreactive groups and bioorthogonal handles into the this compound scaffold. The general design of such photoaffinity probes involves three key components: an affinity unit (the this compound core), a photoreactive moiety, and a reporter tag. nih.gov For instance, the benzophenone (B1666685) photogroup, coupled with a "clickable" reporter tag like biotin, has been successfully used to identify molecular targets of other small molecules. nih.gov

One promising approach involves the introduction of an alkyne or azide (B81097) group onto the benzoyl moiety or the ribose ring. This would allow for the use of "click chemistry," a set of powerful and highly selective bioorthogonal reactions, to attach reporter molecules such as fluorescent dyes or affinity tags. google.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that is efficient and biocompatible, making it ideal for labeling complex biological molecules. google.com

Furthermore, the development of photoaffinity labeling (PAL) probes derived from this compound holds considerable promise. nih.gov By incorporating a photoreactive group, such as a diazirine or an aryl azide, into the molecule, researchers can create probes that, upon photoactivation, covalently bind to their target proteins. This technique is invaluable for the unambiguous identification of binding partners in complex biological systems. nih.gov While a previously synthesized 4-azido-2,3,5,6-tetrafluorophenyl derivative as a potential photoaffinity probe was found to be inactive, it highlights the exploration in this area. nih.gov

Table 1: Potential Analogues of this compound as Biochemical Probes
Analogue TypeModification StrategyPotential Application
Click Chemistry ProbeIntroduction of a terminal alkyne or azide group.Fluorescent labeling, affinity purification of target proteins.
Photoaffinity Labeling ProbeIncorporation of a photoreactive moiety (e.g., diazirine, aryl azide).Covalent labeling and identification of binding partners.

Exploration of New Synthetic Methodologies

Furthermore, the development of one-pot syntheses for N6-substituted adenosine derivatives is an active area of investigation. nih.gov For instance, methods that avoid the pre-protection of the sugar hydroxyl groups by using specific coupling reagents have been reported for the synthesis of various N6-adenosine derivatives in good to excellent yields. nih.govresearchgate.net Adapting such methodologies to the synthesis of this compound could offer significant advantages over traditional multi-step approaches. A patent describes a method for preparing N6-benzoyl adenosine by reacting adenosine with an ester of benzoic acid in the presence of a catalyst. google.com Another established method involves the regioselective alkylation of N6-acetyl-2',3',5'-tri-O-acetyladenosine followed by deprotection. nih.gov

Table 2: Comparison of Synthetic Methodologies
MethodologyKey FeaturesPotential Advantages
Traditional Multi-step SynthesisSequential protection, acylation, and deprotection steps.Well-established and reliable.
Transient ProtectionIn-situ protection and deprotection of hydroxyl groups. researchwithrutgers.comFewer steps, higher efficiency, reduced waste. researchwithrutgers.com
One-Pot SynthesisMultiple reaction steps performed in a single reaction vessel. nih.govIncreased efficiency, reduced handling and purification. nih.gov

Unraveling Complex Biochemical Interactions

A deeper understanding of the biochemical interactions of this compound is crucial for elucidating its biological functions and potential therapeutic applications. While it is known to be an adenosine analogue with potential antiviral and anticancer properties, the specific molecular targets and mechanisms of action are still being unraveled. biosynth.commedchemexpress.comambeed.com

A significant body of research points towards adenosine receptors as key targets for N6-substituted adenosine derivatives. nih.govnih.govnih.gov The A3 adenosine receptor, in particular, has emerged as a promising candidate. Studies on a wide range of N6-substituted adenosines have shown that modifications at this position can significantly influence binding affinity and selectivity for the A3 receptor. nih.gov For instance, N6-benzyladenosine derivatives have been shown to be potent ligands at A3 receptors. nih.gov Future research will likely involve detailed binding assays and functional studies to precisely determine the affinity and efficacy of this compound at all four adenosine receptor subtypes (A1, A2A, A2B, and A3).

The claim that this compound acts as an activator of the enzyme ribonucleotide reductase requires further investigation. biosynth.com Detailed enzymatic assays are needed to confirm this activity, determine the kinetic parameters, and understand the mechanism of activation.

Furthermore, emerging evidence suggests that N6-benzoyl-cAMP, a related cyclic nucleotide, can act as a full agonist of murine HCN2 pacemaker channels. nih.gov This raises the intriguing possibility that this compound may also interact with these or other ion channels. Electrophysiological studies could provide valuable insights into such potential interactions. The concentration-dependent effects of N6-benzoyl-cAMP have been observed on the glomerular inulin (B196767) space, suggesting a role in renal physiology. researchgate.net

Table 3: Potential Biochemical Targets and Investigational Approaches
Potential TargetInvestigational ApproachInformation to be Gained
Adenosine Receptors (A1, A2A, A2B, A3)Radioligand binding assays, cAMP accumulation assays.Binding affinities (Ki), functional activity (agonist/antagonist), and receptor subtype selectivity.
Ribonucleotide ReductaseEnzymatic activity assays.Confirmation of activation, determination of kinetic parameters (e.g., EC50).
Ion Channels (e.g., HCN channels)Patch-clamp electrophysiology.Modulation of channel activity, determination of potency and efficacy.

Q & A

Q. What are the key synthetic strategies for preparing N6-Benzoyl-2',3'-isopropylideneadenosine, and how are protecting groups optimized in its synthesis?

this compound is synthesized via selective protection of adenosine derivatives. The 2',3'-hydroxyl groups are typically protected using isopropylidene groups under acidic conditions (e.g., acetone/H2SO4), while the N6-amino group is benzoylated using benzoyl chloride in anhydrous pyridine. Critical steps include:

  • Protection sequence : The isopropylidene group is introduced first to prevent side reactions during benzoylation. Excess reagents are avoided to minimize over-benzoylation of other reactive sites.
  • Monitoring : Reaction progress is tracked via TLC (ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient).
  • Deprotection : The isopropylidene group is removed under mild acidic conditions (e.g., 80% acetic acid), preserving the N6-benzoyl group .

Q. How is this compound characterized structurally, and what analytical methods are most reliable?

Structural confirmation relies on:

  • 1H NMR : Key signals include the isopropylidene methyl groups (δ 1.34–1.32 ppm, singlet) and benzoyl aromatic protons (δ 7.4–8.1 ppm). The adenosine H8 proton appears as a doublet near δ 8.3 ppm .
  • Mass spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ at m/z 412.16 for C20H21N5O5).
  • HPLC purity : ≥95% purity is standard, with retention times compared to reference standards .

Advanced Research Questions

Q. How can isomerization during synthesis impact the purity of this compound, and how is this resolved experimentally?

Isomerization at the ribose ring (e.g., 2',3' vs. 3',5' protection) can occur under acidic or high-temperature conditions. For example, shows that tetraisopropyldisiloxane (TIPS) protection in DMSO-d6 stabilizes the desired 2',3'-isomer. Mitigation strategies include:

  • Reaction optimization : Lower temperatures (0–25°C) and shorter reaction times reduce isomerization.
  • Chromatographic separation : Reverse-phase HPLC resolves isomers using a C18 column with 0.1% TFA in mobile phases.
  • Kinetic studies : Monitoring isomer ratios via 1H NMR (e.g., methyl group splitting patterns) identifies optimal reaction termination points .

Q. What role does this compound play in oligonucleotide synthesis, and how are phosphoramidite derivatives prepared?

This compound is a precursor for phosphoramidites used in solid-phase DNA/RNA synthesis. The 5'-OH is dimethoxytritylated (DMT), and the 3'-OH is converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. Critical steps:

  • DMT protection : Ensures 5'-OH selectivity, monitored by trityl assay (orange color upon acid cleavage).
  • Phosphitylation : Conducted under anhydrous conditions with tetrazole activation. Excess reagents are removed via precipitation in hexane.
  • Purity validation : 31P NMR (δ 149–151 ppm) confirms phosphoramidite formation, and HPLC ensures ≥98% purity .

Q. How can discrepancies in NMR data for this compound derivatives be analyzed to resolve structural ambiguities?

Contradictions in NMR shifts (e.g., vs. other reports) often arise from solvent effects or dynamic processes. For example:

  • Solvent-dependent shifts : DMSO-d6 vs. CDCl3 alters H8 and benzoyl proton chemical shifts due to hydrogen bonding.
  • Dynamic NMR : Variable-temperature studies (e.g., 300 K vs. 323 K) resolve rotameric equilibria in the benzoyl group.
  • 2D NMR : HSQC and HMBC correlations confirm ribose connectivity and benzoyl placement .

Q. What are the applications of this compound in synthesizing modified nucleosides for biochemical studies?

This intermediate is used to prepare:

  • Fluorinated analogs : 2'-Fluoro derivatives (e.g., N6-Benzoyl-2'-fluoro-2'-deoxyadenosine) via DAST-mediated fluorination, enhancing nuclease resistance in antisense oligonucleotides .
  • Locked Nucleic Acids (LNAs) : 2'-O,4'-C-methylene bridged derivatives improve siRNA stability and target affinity .
  • Siderophore inhibitors : Functionalization at N6 enables analogs targeting bacterial iron acquisition pathways .

Methodological Notes

  • Synthesis scale : Milligram to gram-scale syntheses require strict anhydrous conditions; commercial phosphoramidites (e.g., ChemGenes) are preferred for oligonucleotide synthesis to ensure reproducibility .
  • Analytical thresholds : HPLC purity ≥98% and NMR integration errors <5% are critical for publication-quality data .

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